Cevadine sulfate
Description
Properties
CAS No. |
7770-31-2 |
|---|---|
Molecular Formula |
C64H100N2O22S |
Molecular Weight |
1281.5 g/mol |
IUPAC Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate;sulfuric acid |
InChI |
InChI=1S/2C32H49NO9.H2O4S/c2*1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36;1-5(2,3)4/h2*6,17,19-24,34,36-40H,7-16H2,1-5H3;(H2,1,2,3,4)/b2*18-6-;/t2*17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-;/m00./s1 |
InChI Key |
LVNNUOZILAFQRM-OERGDMKHSA-N |
Isomeric SMILES |
C/C=C(\C(=O)O[C@@H]1[C@]2(O[C@@]34[C@]([C@@H]2CC[C@H]3[C@]5([C@@](C4)([C@H]6[C@@]([C@@]([C@H]7N(C6)C[C@H](CC7)C)(O)C)([C@H](C5)O)O)O)O)(CC1)C)O)/C.C/C=C(\C(=O)O[C@@H]1[C@]2(O[C@@]34[C@]([C@@H]2CC[C@H]3[C@]5([C@@](C4)([C@H]6[C@@]([C@@]([C@H]7N(C6)C[C@H](CC7)C)(O)C)([C@H](C5)O)O)O)O)(CC1)C)O)/C.OS(=O)(=O)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Historical Context and Early Isolation Methods
Early isolation methods for cevadine and related alkaloids relied on rudimentary acid-base extraction processes. Wright and Luff’s 1878 study demonstrated that sabadilla seeds were macerated with dilute sulfuric acid to solubilize alkaloids, followed by neutralization with ammonia to precipitate the free base. However, this approach risked decomposition, as prolonged exposure to alkali converted cevadine into resinous byproducts insoluble in acidic media.
Key challenges in historical methods included:
Modern Extraction and Purification Techniques
Contemporary protocols prioritize minimizing decomposition while enhancing selectivity. A representative workflow involves:
Acidic Extraction and Liquid-Liquid Partitioning
- Plant Material Preparation : Sabadilla seeds are ground and defatted with nonpolar solvents (e.g., hexane).
- Acid Maceration : Defatted material is soaked in 0.5–1.0 M sulfuric acid to protonate alkaloids, forming water-soluble sulfate salts.
- Basification and Extraction : The acidic solution is adjusted to pH 9–10 with ammonium hydroxide, precipitating free bases. These are extracted into dichloromethane or ethyl acetate.
Chromatographic Purification
Column chromatography over silica gel with gradient elution (chloroform:methanol:ammonia) separates cevadine from veratridine. Fractions containing cevadine are identified via thin-layer chromatography (TLC) and pooled.
Table 1: Optimized Chromatographic Conditions for Cevadine Isolation
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica gel 60 (230–400 mesh) |
| Mobile Phase | Chloroform:methanol:NH₄OH (90:9:1 v/v) |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 280 nm |
Formation of Cevadine Sulfate
The free base is converted to the sulfate salt via controlled acidification:
- Neutralization : Cevadine free base is dissolved in anhydrous ethanol.
- Sulfuric Acid Addition : A stoichiometric equivalent of 0.1 M H₂SO₄ is added dropwise at 4°C to prevent overheating.
- Crystallization : The mixture is cooled to −20°C, yielding this compound as a crystalline solid. The product is filtered, washed with cold ethanol, and dried under vacuum.
Table 2: this compound Crystallization Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Acid Concentration | 0.1 M H₂SO₄ |
| Temperature | 4°C (addition), −20°C (crystallization) |
| Yield | 68–72% |
Analytical Methods for Quality Assurance
High-performance liquid chromatography (HPLC) with sodium dodecyl sulfate (SDS) as a mobile phase modifier resolves this compound from degradation products. The method employs:
- Column : C18 reverse-phase (250 × 4.6 mm, 5 µm)
- Mobile Phase : Acetonitrile:water (65:35 v/v) with 10 mM SDS
- Detection : UV at 230 nm
Table 3: HPLC Validation Parameters for this compound
| Parameter | Result |
|---|---|
| Retention Time | 8.2 ± 0.3 min |
| Linearity (R²) | 0.9992 |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Chemical Reactions Analysis
Structural and Functional Insights into Cevadine
Cevadine (C₃₂H₄₉NO₉) is a steroidal alkaloid derived from Veratrum species, with a complex polycyclic structure featuring hydroxyl and ester functional groups . Its primary pharmacological action involves binding to voltage-gated sodium channels, inducing prolonged activation . While cevadine’s sulfate derivatives are not explicitly studied, its reactivity can be inferred from its functional groups:
-
Ester group : Susceptible to hydrolysis under acidic or basic conditions.
-
Hydroxyl groups : Potential sites for oxidation, sulfation, or glycosylation.
Sulfate-Mediated Reaction Mechanisms
Sulfate radicals (SO₄⁻·) and sulfate-based systems are known to participate in oxidation/reduction reactions. Key findings from analogous systems include:
Radical-Mediated Degradation
-
SO₄⁻· generated via UV/peroxydisulfate systems abstracts hydrogen atoms from organic compounds, leading to bond cleavage (e.g., second-order rate constants up to 10⁷ M⁻¹s⁻¹ for cycloaliphatic compounds) .
-
Theoretical DFT calculations suggest H-atom abstraction is thermodynamically favorable .
Catalytic and Thermal Effects
-
Infrared radiation in optical cavities reduces activation temperatures for dehydration reactions (e.g., copper sulfate pentahydrate dehydration at 14°C lower than conventional methods) .
-
Catalytic poisoning by carbon deposits (e.g., coke) alters reaction pathways in zeolites, emphasizing the role of aluminum distribution in active sites .
Hypothetical Reaction Pathways for Cevadine Sulfate
Based on structural and mechanistic parallels:
| Reaction Type | Potential Products | Conditions |
|---|---|---|
| Ester Hydrolysis | Cevagenine + 2-methylbut-2-enoic acid | Acidic/basic aqueous media |
| Oxidation | Ketones or carboxylic acid derivatives | Oxidizing agents (e.g., KMnO₄) |
| Sulfate Radical Attack | Dehydroxylated or fragmented alkaloids | UV/peroxydisulfate system |
No experimental data confirms these pathways for this compound specifically.
Challenges in Experimental Design
-
Solubility : Cevadine’s low water solubility complicates aqueous-phase reactions.
-
Detection : High-resolution mass spectrometry (LC-MS) and 13C NMR would be required to track reaction products .
-
Toxicity : Cevadine’s acute neurotoxic effects necessitate stringent safety protocols .
Research Gaps and Recommendations
-
Sulfation Studies : Investigate cevadine’s interaction with sulfotransferases or sulfate esters.
-
Thermal Analysis : Explore infrared-mediated dehydration or decomposition using optical cavities .
-
Catalytic Systems : Test this compound in zeolite catalysts to assess coke formation .
Specialized analytical techniques (e.g., atom probe tomography, X-ray absorption spectroscopy) are critical for mechanistic insights .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying steroidal alkaloids.
Biology: Investigated for its effects on ion channels and its potential as a tool for studying neurotoxicity.
Medicine: Explored for its potential use in developing new drugs for treating conditions related to ion channel dysfunction.
Agriculture: Used as a natural pesticide due to its neurotoxic effects on pests .
Mechanism of Action
Cevadine sulfate exerts its effects by binding to voltage-gated sodium ion channels in cell membranes. This binding prevents the inactivation of these channels, leading to prolonged depolarization and increased nerve excitability. The increased intracellular calcium ion concentrations resulting from this action contribute to its neurotoxic effects .
Comparison with Similar Compounds
Chemical Properties :
Mechanistic Differences :
- Veratridine modifies Na<sup>+</sup> channels by binding intracellularly in its protonated form, causing persistent activation and delayed inactivation .
- Unlike cevadine, veratridine’s efficacy increases at alkaline pH due to enhanced membrane penetration of its free base form .
- Mutually Exclusive Binding: Co-application of cevadine (30–100 μM) with veratridine (30 μM) reduces veratridine-induced tail currents by 25–60%, converting monoexponential decay kinetics to biexponential decay, indicating competitive binding at overlapping sites .
Protoveratrines (A and B)
- Protoveratrines, also found in Veratrum album, exhibit antihypertensive properties, contrasting with cevadine’s toxicity .
- They act via central nervous system modulation, reducing sympathetic outflow, whereas cevadine directly targets Na<sup>+</sup> channels .
Jervine and Sabadillaine
- Jervine : A teratogenic alkaloid disrupting cholesterol biosynthesis, distinct from cevadine’s ion channel effects .
- Sabadillaine : Historically misidentified as a separate compound, later recognized as part of the veratrine alkaloid complex .
Data Tables
Table 1: Chemical and Pharmacological Properties
| Compound | Molecular Formula | CAS RN | Source | Primary Target | Key Effect |
|---|---|---|---|---|---|
| Cevadine sulfate | C32H49NO9·H2SO4 | 62-59-9 | Veratrum album | Na<sup>+</sup> channels | Persistent activation |
| Veratridine | C36H51NO11 | 71-62-5 | Veratrum spp. | Na<sup>+ channels | Delayed inactivation |
| Protoveratrine A | C41H63NO13 | 143-57-7 | Veratrum album | CNS pathways | Antihypertensive |
Table 2: Comparative Pharmacodynamic Effects
Research Findings
- Sodium Channel Modulation : Cevadine (1–100 μM) induces tail currents in cardiac myocytes without affecting decay kinetics (τ), suggesting stable channel binding . Veratridine’s effects, however, are τ-sensitive and pH-modulated .
- Viscosity Experiments : Intracellular viscosity increases amplify veratridine’s tail currents, confirming its intracellular site of action. Cevadine’s effects remain viscosity-independent .
- Historical Context : Early studies misclassified cevadine as "veratrine," but subsequent analyses (e.g., crystallography, solubility tests) clarified its distinct identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
